molecular formula C18H17N3O3S B2812976 1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-68-7

1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2812976
M. Wt: 355.41
InChI Key: BGIBCZTVUJRNFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this basic pyrimidine structure.


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

Compounds structurally related to "1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been investigated for their photophysical properties and potential as pH sensors. For example, derivatives of pyrimidine-phthalimide exhibit solid-state fluorescence and solvatochromism, characteristics beneficial for developing colorimetric pH sensors and logic gates. These properties are attributed to the donor–π–acceptor (D–π–A) configuration, enabling tunable photophysical attributes through rational molecular design (Han Yan et al., 2017).

Synthesis of Novel Derivatives

Novel derivatives based on thieno[2,3-d]pyrimidin-2,4-dione have been synthesized, showcasing applications in drug discovery. For instance, new compounds have demonstrated significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents. This synthesis approach emphasizes the versatility of the thieno[2,3-d]pyrimidin-2,4-dione scaffold in medicinal chemistry (N. Santagati et al., 1995).

Catalytic Applications

Research has explored the use of thieno[2,3-d]pyrimidine-2,4-dione derivatives as catalysts in organic synthesis. A study demonstrated their role in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones, highlighting the environmental benefits and efficiency of using water as a reaction medium. This approach underscores the compound's utility in green chemistry and its potential for facilitating diverse organic reactions (Sanny Verma et al., 2012).

Multicomponent Synthesis

The compound and its derivatives are key intermediates in multicomponent reactions for synthesizing complex molecules. For example, they have been used to efficiently synthesize pyridine-pyrimidines and their bis-derivatives, highlighting their significance in constructing molecular complexity with potential applications in drug development and materials science (Fahime Rahmani et al., 2018).

Future Directions

Future research in the field of pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

1,3-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11-6-4-5-7-13(11)21(10)16(23)14-9-12-15(22)19(2)18(24)20(3)17(12)25-14/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIBCZTVUJRNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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